3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
This compound is a heterocyclic derivative featuring a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl group to a piperidin-1-yl moiety. The piperidine ring is further substituted at the 4-position with a (2,6-dimethylpyrimidin-4-yl)oxy group, introducing a pyrimidine-based substituent.
Properties
IUPAC Name |
3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13-11-18(22-14(2)21-13)27-15-7-9-23(10-8-15)19(25)12-24-16-5-3-4-6-17(16)28-20(24)26/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPNHZRZDXIGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesizing 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of the benzo[d]oxazol-2(3H)-one core: : This typically begins with the cyclization of an ortho-aminophenol with a carbonyl source, such as a carboxylic acid or derivative.
Attachment of the piperidine ring: : Subsequent steps involve coupling reactions, often using conditions such as anhydrous solvents, elevated temperatures, and catalysts to bond the piperidine ring to the benzooxazole core.
Incorporation of the 2,6-dimethylpyrimidin-4-yl group: : The final step usually involves ether formation between the piperidine ring and the pyrimidine derivative.
Industrial Production Methods:
Industrially, the production of this compound would leverage large-scale organic synthesis techniques. This might include the use of flow chemistry for continuous reaction processes, high-pressure reactors, and automated control systems to ensure precise conditions and high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzooxazole core, using agents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reductive conditions, such as hydrogenation or using metal hydrides, could be applied to reduce the oxo group.
Substitution: : Nucleophilic substitution reactions can occur, particularly on the pyrimidine ring where halogens or other leaving groups might be present.
Common Reagents and Conditions:
Oxidizing agents: mCPBA, KMnO4, H2O2.
Reducing agents: LiAlH4, NaBH4, hydrogenation with Pd/C.
Solvents: Anhydrous acetonitrile, dichloromethane, DMF.
Major Products:
Oxidative products could include hydroxylated derivatives.
Reductive products might involve alcohols or amines.
Substitution reactions yield various substituted benzooxazoles and pyrimidines.
Scientific Research Applications
Chemistry:
Catalysis: : The compound could serve as a ligand or catalyst in organic transformations due to its multi-functional groups.
Analytical Chemistry: : Used in chromatographic or spectroscopic methods to identify and quantify similar compounds.
Biology:
Bioactive Molecule: : Potential use as a drug candidate or in studying biochemical pathways.
Probing Enzyme Functions: : Its structure might allow it to act as an inhibitor or substrate analog in enzymatic studies.
Medicine:
Drug Development: : Investigated for therapeutic properties, including antimicrobial, antiviral, or anticancer activities.
Pharmacokinetics Studies: : Used to understand absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: : Its chemical stability and unique structure could make it useful in developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : It might target enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Could involve pathways related to signal transduction, DNA synthesis, or protein function, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one with key analogs from , highlighting structural variations, synthetic yields, and physical properties:
Key Observations:
Core Modifications: The target compound’s benzoxazolone core is conserved in 5a and 5c, while 5b replaces oxygen with sulfur (thiazolone), which may enhance metabolic stability or binding to sulfur-sensitive targets .
Linker and Substituent Effects :
- Shorter linkers (e.g., 2-oxoethyl in the target vs. 3-propyl in 5a ) may reduce conformational flexibility, impacting receptor binding kinetics.
- Piperidine vs. piperazine rings: The target’s piperidine lacks the basic nitrogen of 5a ’s piperazine, altering polarity and hydrogen-bonding capacity .
Synthetic Efficiency :
- Yields for analogs range from 63–73%, suggesting moderate efficiency for this reaction class. The target compound’s synthesis would likely require optimization due to steric hindrance from the dimethylpyrimidinyl group.
Biological Activity
The compound 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.441 g/mol. The structure includes a benzo[d]oxazole moiety, a piperidine ring, and a dimethylpyrimidine group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₅O₃ |
| Molecular Weight | 371.441 g/mol |
| Key Functional Groups | Benzo[d]oxazole, Piperidine, Pyrimidine |
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities including:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cellular systems.
- Anticancer Properties : The compound's structural analogs have demonstrated efficacy in inhibiting tumor growth in various cancer models.
- Neuroprotective Effects : Some derivatives have been studied for their potential in protecting neuronal cells from apoptosis and neurotoxicity.
The primary target for this compound is believed to be Protein Kinase B (PKB or Akt) , acting as an ATP-competitive inhibitor. This interaction modulates the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway , crucial for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : In vivo studies demonstrated that the compound significantly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. The modulation of biomarkers through PKB signaling was noted as a key mechanism in tumor suppression.
- Neuroprotective Studies : In vitro experiments using PC12 cells indicated that the compound reduced the neurotoxicity induced by beta-amyloid peptides, suggesting potential applications in Alzheimer's disease treatment. It inhibited the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a therapeutic target for Alzheimer's.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its potential use in treating metabolic disorders.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |
| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |
| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
